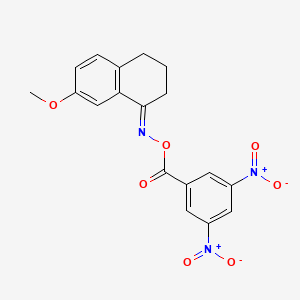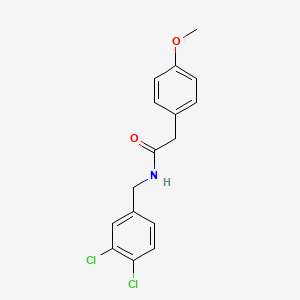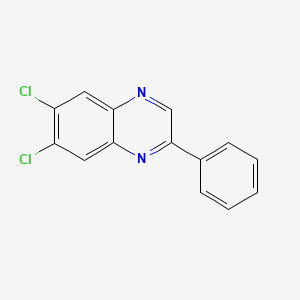![molecular formula C10H14BrNO2S2 B5714683 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine, also known as L-163,491, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a role in various physiological processes, including pain perception, stress response, and mood regulation. L-163,491 has been extensively studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and substance abuse.
Mechanism of Action
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine acts as a competitive antagonist of the NK1 receptor, which is involved in the regulation of various physiological processes, including pain perception, stress response, and mood regulation. The NK1 receptor is widely distributed in the central nervous system, particularly in the amygdala, hippocampus, and hypothalamus. By blocking the activation of the NK1 receptor, this compound modulates the activity of various neurotransmitter systems, such as serotonin, dopamine, and noradrenaline, which are implicated in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, such as serotonin, dopamine, and noradrenaline, which are implicated in the regulation of mood and behavior. By blocking the activation of the NK1 receptor, this compound reduces anxiety-like behaviors, stress-induced corticosterone release, and drug-seeking behavior in animal models. Moreover, this compound enhances the antidepressant-like effects of SSRIs in rodent models of depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine in lab experiments is its high potency and selectivity for the NK1 receptor, which allows for precise modulation of the activity of this receptor. Moreover, this compound has been extensively studied in preclinical models, which provides a solid foundation for further investigation of its therapeutic potential. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and require the use of organic solvents.
Future Directions
There are several future directions for the research on 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine. One potential avenue is to investigate its therapeutic potential in various neuropsychiatric disorders, such as depression, anxiety, and substance abuse. Moreover, further investigation is needed to elucidate the underlying mechanisms of action of this compound, particularly its effects on neurotransmitter systems and neural circuits involved in mood regulation and behavior. Additionally, the development of more potent and selective NK1 receptor antagonists may provide new opportunities for the treatment of neuropsychiatric disorders.
Synthesis Methods
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine involves several steps, starting from the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thiophenyl chloride. The latter is then reacted with sodium sulfite to form 5-bromo-2-thienylsulfonate, which is subsequently coupled with 4-methylpiperidine in the presence of a palladium catalyst to yield this compound.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, such as depression, anxiety, and substance abuse. Several preclinical studies have demonstrated the efficacy of this compound in reducing anxiety-like behaviors, stress-induced corticosterone release, and drug-seeking behavior in animal models. Moreover, this compound has been shown to enhance the antidepressant-like effects of selective serotonin reuptake inhibitors (SSRIs) in rodent models of depression.
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEPIYWIJYHOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)

![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)


![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)